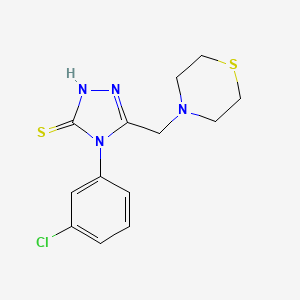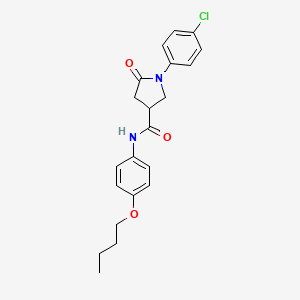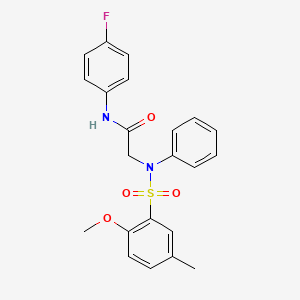
N-(furan-3-ylmethyl)-3,5-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-3-ylmethyl)-3,5-dimethoxyaniline is an organic compound that features a furan ring attached to an aniline derivative. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both furan and aniline. These properties make it a valuable subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with a furan derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline reacts with furan-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: N-(furan-3-ylmethyl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of the furan ring can yield furan-3-carboxylic acid.
- Reduction of nitro groups can yield corresponding amines.
- Substitution reactions can produce a variety of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(furan-3-ylmethyl)-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(furan-3-ylmethyl)-3,5-dimethoxyaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds or ionic interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
N-(furan-2-ylmethyl)-3,5-dimethoxyaniline: Similar structure but with the furan ring attached at the 2-position.
N-(thiophen-3-ylmethyl)-3,5-dimethoxyaniline: Contains a thiophene ring instead of a furan ring.
N-(pyridin-3-ylmethyl)-3,5-dimethoxyaniline: Contains a pyridine ring instead of a furan ring.
Uniqueness: N-(furan-3-ylmethyl)-3,5-dimethoxyaniline is unique due to the specific positioning of the furan ring, which can influence its reactivity and interactions with other molecules. The presence of two methoxy groups on the aniline ring also contributes to its distinct chemical properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-3,5-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-15-12-5-11(6-13(7-12)16-2)14-8-10-3-4-17-9-10/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMCTPKATMFJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5246779.png)
![2-{2-chloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5246782.png)
![1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine](/img/structure/B5246790.png)
![5-imino-6-(2-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5246801.png)
![2-[2-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-5-(diethylamino)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B5246809.png)
![3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5246810.png)
![3-chloro-N-cyclopentyl-4-{[1-(4-pentenoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5246814.png)

![1-{4-[4-(5-bromo-2-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5246827.png)
![(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5246835.png)

![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5246866.png)

![1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE](/img/structure/B5246876.png)
